molecular formula C12H16ClN3O B2944251 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide CAS No. 896255-72-4

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2944251
CAS No.: 896255-72-4
M. Wt: 253.73
InChI Key: DDFDDDOTWQGWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. It is known for its significant biological activities and is often used as an intermediate in the synthesis of various pharmaceuticals. The compound’s structure consists of a piperazine ring substituted with a 4-chlorophenyl group and an acetamide group.

Mechanism of Action

Target of Action

The primary target of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide is the histamine H1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes including inflammation, gastric acid secretion, and neurotransmission.

Mode of Action

This compound interacts with its target, the histamine H1 receptor, by exhibiting a high specific affinity . This means that the compound binds strongly to the H1 receptor, thereby inhibiting the action of histamine. The resulting changes include a reduction in allergic reactions and other histamine-mediated responses.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of histamine signaling. By binding to the histamine H1 receptor, the compound could reduce histamine-mediated responses at the cellular level, potentially alleviating symptoms of allergies, hay fever, angioedema, and urticaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide typically involves the N-alkylation of 4-(4-chlorophenyl)piperazine with an appropriate acylating agent. One common method includes the reaction of 4-(4-chlorophenyl)piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential use as an antihistamine or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine structure.

    Hydroxyzine: Another antihistamine that is metabolized to cetirizine.

    Levocetirizine: The active enantiomer of cetirizine with enhanced efficacy.

Uniqueness

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Unlike cetirizine and hydroxyzine, it may have different receptor binding affinities and metabolic pathways, leading to varied therapeutic applications.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-1-3-11(4-2-10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFDDDOTWQGWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.